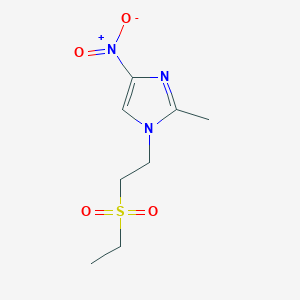

1H-咪唑,1-(2-(乙基磺酰基)乙基)-2-甲基-4-硝基-

描述

The compound "1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities, including antimicrobial properties. The specific compound appears to be closely related to tinidazole, a known antimicrobial agent .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1-methyl-4-nitro-1H-imidazole was reported under new reaction conditions using less corrosive reagents, which could be relevant for the synthesis of the compound . Additionally, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been facilitated by novel ionic liquids, which might offer insights into more efficient synthesis routes for related compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied using techniques such as X-ray crystallography, FTIR, 1H NMR, 13C NMR, and EIMS. For example, the crystal structure of 1-methyl-4-nitro-1H-imidazole was confirmed through X-ray crystallography, and its spectroscopic properties were characterized, providing a basis for understanding the structure of related compounds . The crystal structures of other derivatives, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, have also been reported, which could be compared to the compound to infer structural similarities .

Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions, including electrochemical reactions as studied in tinidazole . The electrochemical behavior of tinidazole at mercury electrodes was investigated, revealing complex reaction mechanisms that could be relevant to the electrochemical properties of the compound . Additionally, the reactivity of imidazole derivatives in the presence of Brønsted acidic ionic liquids has been explored, which could provide insights into potential reactions involving the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of a nitro group in the molecule can affect its antimicrobial activity, as seen in the study of 1-methyl-4-nitro-1H-imidazole and its moderate activity against various microorganisms . The solubility, melting point, and stability of these compounds can also be determined through their physical and chemical characterization, which is essential for their practical application in medicinal chemistry.

科学研究应用

1. 结构分析和水解

1H-咪唑衍生物,如 1-甲基-4-硝基-1H-咪唑-2-羧酸,是通过相关化合物的 hydrolysis 形成的。这些衍生物以水合物的形式结晶,并通过氢键与水分子相连,形成三维网络。这表明它们在晶体学和材料科学中的潜在应用 (Wu、Liu 和 Ng,2005)。

2. 电化学行为

1H-咪唑衍生物(如 1-[2-(乙基磺酰基)乙基]-2-甲基-5-硝基-1H-咪唑)的电化学行为已使用极谱等技术进行了研究。该化合物表现出不可逆的阴极波,表明其在电化学研究和传感器开发中的应用 (Fonseca、Rivera、Monteagudo 和 Uriarti,1993)。

3. 抗菌活性

5-取代的 1-甲基-4-硝基-1H-咪唑衍生物对多种微生物表现出显着的体外抗菌活性。这意味着它们在开发新的抗菌剂中具有潜在的用途 (Letafat 等人,2008)。

4. 抗真菌和遗传毒性

1-甲基-1H-咪唑衍生物,包括具有硝基的衍生物,显示出中等的抗真菌特性,并且在各种检测中具有遗传毒性。这表明它们在抗真菌研究和遗传毒性研究中的适用性 (Zani 等人,1995)。

5. 合成和晶体学分析

2-[2-甲基-5-硝基-4-(苯磺酰基甲基)咪唑-1-基]乙醇等化合物的合成和晶体学分析证明了它们在有机合成和结构化学中的应用 (Crozet 等人,2002)。

6. 计算化学和分子对接

1-(2-乙基磺酰基乙基)-2-甲基-5-硝基-咪唑已用于光谱阐明和计算研究,包括用于抗原生虫特性的分子对接。这突出了它在计算生物学和药物设计中的重要性 (Manjusha 等人,2020)。

安全和危害

未来方向

The future directions for “1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” could involve further exploration of its potential biological activities and applications in medicinal chemistry. Given the wide range of biological activities exhibited by imidazole derivatives, this compound could be a promising candidate for drug development .

属性

IUPAC Name |

1-(2-ethylsulfonylethyl)-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJQUSZGINOURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C=C(N=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180131 | |

| Record name | 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- | |

CAS RN |

25459-12-5 | |

| Record name | Isotinidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOTINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTU3H1J2L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)

![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)